molecular formula C14H15P B13814447 Dibenzylphosphine CAS No. 56522-04-4

Dibenzylphosphine

Cat. No.: B13814447
CAS No.: 56522-04-4
M. Wt: 214.24 g/mol
InChI Key: SBWJERDWKYNUFP-UHFFFAOYSA-N
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Description

Dibenzylphosphine oxide (DBzPO) is an organophosphorus compound with the formula (C₆H₅CH₂)₂P(O)H. It is widely used in organic synthesis, particularly in radical reactions and multicomponent transformations. DBzPO is synthesized via the reaction of diethyl phosphonate with benzyl bromide in the presence of magnesium, yielding 55% after purification . Its structure features two benzyl groups attached to a phosphoryl center, conferring both steric bulk and moderate electron-donating properties. DBzPO is notable for its role in forming medium/macrocyclic ketones and α-aminophosphonates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzylphosphine can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phosphine in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of phase-transfer catalysts can facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Dibenzylphosphine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molecular oxygen.

    Substitution: Alkyl halides, sodium hydride (NaH).

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

Dibenzylphosphine is characterized by the molecular formula C14H15PC_{14}H_{15}P, featuring a phosphorus atom bonded to two benzyl groups. This structure allows for diverse chemical reactions and modifications, making it a valuable reagent in synthetic chemistry.

Chemistry

This compound is extensively used as a reagent in the synthesis of various organophosphorus compounds. It serves as a precursor for the preparation of phosphonic acids and phosphonates, which are critical in numerous chemical reactions.

Key Reactions:

  • Hydrolysis: this compound can undergo hydrolysis to form dibenzyl phosphonate.
  • Oxidation: It can be oxidized to dibenzyl phosphate using oxidizing agents like hydrogen peroxide.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Reaction TypeConditionsProducts
HydrolysisWater, Acidic/Basic CatalystDibenzyl Phosphonate
OxidationH2O2Dibenzyl Phosphate
SubstitutionNucleophilesVarious Substituted Phosphonates

Biology

In biological research, this compound derivatives are utilized as probes to study enzyme mechanisms and as inhibitors of specific enzymes. The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Biological Activities:

  • Antimicrobial Activity: Moderate antibacterial effects have been observed, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.
  • Cytotoxicity: In vitro studies have demonstrated moderate cytotoxic effects against human cancer cell lines, suggesting its potential role in cancer therapy.
Biological ActivityTarget Organism/Cell LineEffectivity (IC50/MIC)
AntimicrobialVarious BacteriaModerate
CytotoxicityHL-60 (Leukemia Cells)IC50: 9.7 - 27.5 µM

Medicine

This compound is being explored for its potential use in drug development, particularly as a prodrug that can be converted into active phosphonic acid derivatives in vivo. Its ability to influence cellular signaling pathways makes it a candidate for therapeutic applications.

Mechanism of Action:
Research indicates that this compound may affect phospholipase C activity, which plays a crucial role in cell proliferation and apoptosis.

Industry

In industrial applications, this compound is used in the production of flame retardants and plasticizers. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Case Studies

Several studies have highlighted the practical applications of this compound:

  • Synthesis of Aminophosphonates: A study demonstrated the effective use of this compound in synthesizing α-aryl-α-aminophosphonates through a reaction with N-benzylidene amines under controlled conditions, achieving high yields (up to 90%) .
  • Antimicrobial Evaluation: Another research project evaluated the antimicrobial properties of this compound derivatives against multiple bacterial strains, revealing promising results that support its use as an antimicrobial agent .
  • Drug Development Initiatives: Ongoing research focuses on modifying this compound to enhance its efficacy as a prodrug in cancer treatments, showcasing its potential therapeutic applications .

Mechanism of Action

The mechanism of action of dibenzylphosphine involves its ability to act as a nucleophile due to the lone pair of electrons on the phosphorus atom. This nucleophilicity allows it to participate in various chemical reactions, forming stable bonds with electrophiles. In biological systems, this compound derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Phosphine Oxides

Reactivity in Radical Reactions

DBzPO exhibits high reactivity in radical-mediated reactions. For example, in AgNO₃/CuI-catalyzed radical aryl migration, DBzPO afforded a 66% yield of a ten-membered ketone, outperforming di(thiophen-2-yl)phosphine oxide, which failed under similar conditions . In contrast, diphenylphosphine oxide (Ph₂P(O)H) achieved comparable yields (65–70%), suggesting that aryl substituents (phenyl or benzyl) enhance radical stability more effectively than heterocyclic or alkyl groups .

Table 1: Yields in Radical-Mediated Reactions

Phosphine Oxide Reaction Type Yield (%) Reference
Dibenzylphosphine oxide Radical aryl migration 66
Diphenylphosphine oxide Radical aryl migration 65–70
Di(2-thienyl)phosphine oxide Radical aryl migration 0

Kabachnik-Fields Reactions

In three-component Kabachnik-Fields reactions, DBzPO demonstrated efficiency comparable to diphenylphosphine oxide, yielding α-aminophosphine oxides with high regioselectivity (e.g., 72% yield in para-selective phosphonation) . However, hydrocinnamaldehyde and morpholine led to undesired regioisomers or low yields, highlighting steric limitations of bulkier substrates . Di(n-hexyl)phosphine oxide, with flexible alkyl chains, showed reduced reactivity (51% yield in synthesis) due to weaker electronic stabilization .

Table 2: Performance in Kabachnik-Fields Reactions

Phosphine Oxide Substrate Yield (%) Reference
This compound oxide 2-Aryloxazoline 72
Diphenylphosphine oxide 2-Aryloxazoline 70
Dicyclohexylphosphine oxide 2-Aryloxazoline 44
Di(n-hexyl)phosphine oxide General synthesis 51

Steric and Electronic Effects

  • Benzyl vs. Phenyl Groups : DBzPO’s benzyl groups provide greater steric bulk than phenyl groups in Ph₂P(O)H, which can hinder reactivity in constrained environments. For instance, DBzPO failed to react with diethyl phosphonate in silver-catalyzed phosphonation, whereas Ph₂P(O)H succeeded .
  • Alkyl vs. Aryl Substituents : Di(n-hexyl)phosphine oxide, with alkyl chains, showed lower yields (51%) in synthesis compared to DBzPO (55%), indicating that aromatic substituents enhance stability and reaction efficiency .

Biological Activity

Dibenzylphosphine (DBP) is an organophosphorus compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, antibacterial properties, and mechanisms of action, supported by relevant data tables and case studies.

1. Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of benzyl chloride with phosphine in the presence of a base. The general reaction can be represented as follows:

PhCH2Cl+PH3Ph2PCH2+HCl\text{PhCH}_2\text{Cl}+\text{PH}_3\rightarrow \text{Ph}_2\text{PCH}_2+\text{HCl}

This process yields this compound, which can then be characterized using techniques such as NMR and mass spectrometry to confirm its structure.

2. Cytotoxicity Studies

Research has demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. A study conducted on human promyelocytic leukemia (HL-60) cells indicated that DBP derivatives showed moderate cytotoxic effects, with IC50 values ranging from 9.7 to 27.5 µM for selected compounds .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
Dimethyl [1-(4-methylbenzyl)-4-phenyl-1,2,3-triazol-5-yl]phosphonateHL-6010
Dibutyl [1-(4-trifluoromethyl)-4-phenyl-1,2,3-triazol-5-yl]phosphonateHL-6015
This compoundA54920
This compoundNIH/3T325

3. Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In vitro assays demonstrated that certain derivatives exhibit moderate activity against Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli. The effectiveness was measured using a GFP fluorescence-based assay to quantify bacterial cell death .

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundBacillus subtilis50
This compoundEscherichia coli75

The mechanisms underlying the biological activity of this compound are still being elucidated. Studies suggest that its activity may involve the inhibition of key enzymes or pathways critical for cell survival in both bacterial and cancer cells. For instance, the dephosphorylation process has been shown to yield active metabolites that could exert cytotoxic effects on cancer cells .

Case Studies

  • Antitumor Activity : In vivo studies using MCF-7 xenograft models revealed that dibenzylphosphate prodrugs derived from this compound significantly inhibited tumor growth without notable toxicity to healthy tissues .
  • Antibacterial Efficacy : A comparative study highlighted the antibacterial efficacy of this compound derivatives against resistant strains of bacteria, showcasing their potential as lead compounds for antibiotic development .

Q & A

Q. Basic Synthesis and Characterization

Q. Q1. What are the established synthetic routes for dibenzylphosphine, and how can purity be validated?

this compound is commonly synthesized via alkylation of primary phosphines or reduction of this compound oxide (DBPO) using reagents like trichlorosilane . For purity validation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 31^{31}P and 1^{1}H NMR) with elemental analysis (C, H, P%). Chromatographic methods (HPLC or GC-MS) are critical for detecting residual solvents or byproducts. Ensure characterization aligns with journal guidelines, which mandate full spectral data for novel compounds and cross-referencing for known analogs .

Q. Q2. What safety protocols are essential when handling this compound in laboratory settings?

this compound is moisture-sensitive and can release toxic phosphine gas. Use inert atmosphere techniques (glovebox/Schlenk line) and personal protective equipment (nitrile gloves, lab coat, safety goggles). Waste must be neutralized with dilute bleach before disposal in designated hazardous containers . Document safety procedures in line with institutional chemical hygiene plans.

Q. Advanced Reaction Mechanisms and Optimization

Q. Q3. How does this compound oxide participate in stereoselective cyclization reactions with α,β-unsaturated nitriles?

DBPO reacts with α,β-unsaturated nitriles in the presence of NaH in tert-butyl methyl ether, forming aminophospholene oxides. Bulky substituents at α/γ positions enhance stereoselectivity by restricting rotational freedom, favoring a single diastereomer. Kinetic control via low-temperature conditions (e.g., −30°C) further improves selectivity . Optimize equivalents of NaH (2 eq.) and reaction time (20–25 min) for yields >80% .

Q. Q4. What methodological strategies resolve contradictions in reactivity data between this compound and its oxidized analogs?

Contradictions often arise from differing electronic environments (e.g., P(III) in this compound vs. P(V) in DBPO). Use computational methods (DFT) to compare frontier molecular orbitals and nucleophilicity. Validate with kinetic studies under controlled conditions (solvent polarity, temperature). Cross-reference with organophosphate class data, noting limitations in extrapolation .

Q. Experimental Design and Reproducibility

Q. Q5. How should researchers design experiments to ensure reproducibility in this compound-mediated catalysis?

Report detailed protocols for catalyst preparation, including solvent degassing methods and substrate-to-catalyst ratios. Use standardized substrates (e.g., styrene oxide for epoxide ring-opening) to benchmark activity. Provide raw NMR/GC-MS data in supplementary materials, adhering to journal requirements for compound characterization .

Q. Q6. What are common pitfalls in characterizing this compound derivatives, and how can they be avoided?

A common issue is misassignment of 31^{31}P NMR signals due to solvent or temperature effects. Always run spectra with internal standards (e.g., phosphoric acid) and reference literature values. For crystalline derivatives, confirm structure via X-ray diffraction and check for polymorphism .

Q. Data Analysis and Literature Integration

Q. Q7. How can researchers systematically analyze conflicting reports on this compound’s ligand properties in coordination chemistry?

Adopt a meta-analysis framework:

Categorize studies by metal center (e.g., Pd, Pt) and oxidation state.

Compare ligand denticity (monodentate vs. chelating) and bond metrics (P–M distances from crystallography).

Evaluate solvent/ancillary ligand effects using databases like SciFinder or Reaxys . Highlight outliers and propose hypotheses (e.g., steric hindrance from benzyl groups) .

Q. Q8. What advanced search strategies identify understudied applications of this compound in multicomponent reactions?

Use Boolean operators in literature databases:

  • (this compound OR DBPO) AND (multicomponent OR tandem reaction).
  • Filter by publication date (last 5 years) and citation count to prioritize emerging trends. Explore patents for industrial precedents while excluding non-academic sources .

Q. Emerging Research Directions

Q. Q9. What unexplored biological activities of this compound derivatives warrant investigation?

Prioritize derivatives with modified substituents (e.g., electron-withdrawing groups on benzyl rings) for antimicrobial or anticancer screening. Use in vitro assays (MIC, IC50_{50}) and compare with structure-activity relationships (SAR) of analogous organophosphorus compounds .

Q. Q10. How can computational modeling guide the design of this compound-based catalysts for asymmetric synthesis?

Employ molecular docking (AutoDock Vina) to predict substrate-catalyst interactions. Validate with molecular dynamics simulations to assess conformational stability. Corrogateate with experimental enantiomeric excess (ee) data to refine force field parameters .

Methodological Notes

  • Stereoselectivity : Optimize steric bulk and reaction kinetics to control diastereomer ratios .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) in data reporting .
  • Safety : Institutional review of protocols is mandatory for hazardous phosphine handling .

Properties

IUPAC Name

dibenzylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15P/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWJERDWKYNUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CPCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400515
Record name Dibenzylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56522-04-4
Record name Dibenzylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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